molecular formula C14H13NO3 B3018741 2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid CAS No. 361368-55-0

2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid

Cat. No.: B3018741
CAS No.: 361368-55-0
M. Wt: 243.262
InChI Key: HZMWUIGUTIJYJZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid is a heterocyclic compound that features a fused furoquinoline structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of 2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid are currently unknown. The compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

It’s known that the compound is involved in proteomics research , indicating that it may interact with proteins or other biomolecules in a specific manner.

Biochemical Pathways

Furo[3,2-c]quinolones, a class of compounds to which this molecule belongs, have been shown to exhibit a wide range of biological activities such as antimicrobial, insecticidal, antiarrhythmic, antimalarial, antiplatelet aggregation and sedative . This suggests that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The compound has a molecular weight of 243.26 , which is within the range generally favorable for oral bioavailability.

Result of Action

As a compound used in proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with.

Action Environment

It’s known that the compound has a predicted boiling point of 4283±330 °C , suggesting that it is stable under normal physiological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid typically involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions. The reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure sequence to afford the desired furoquinoline derivative . The reaction conditions often include the use of petroleum ether/ethyl acetate as solvents and silica gel column chromatography for purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and development.

Properties

IUPAC Name

2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-4,6-7H,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMWUIGUTIJYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N=C3C=CC(=CC3=C2O1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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